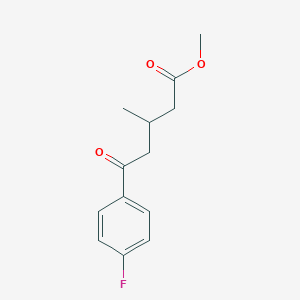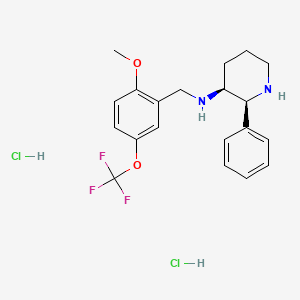
Dihidrocloruro de CP-122721
Descripción general
Descripción
CP-122721 dihydrochloride, also known as CP-122721 hydrochloride, is a high-affinity NK1 antagonist . It suppresses the recruitment of immunocytes in respiratory syncytial virus (RSV)-infected rats after capsaicin stimulation and blocks substance P-induced excitation of locus ceruleus cells in guinea pig brain slices . It exhibits anxiolytic and antidepressant-like effects .
Molecular Structure Analysis
The molecular formula of CP-122721 dihydrochloride is C20H23F3N2O2.2HCl . The average molecular mass is 453.326 Da . The compound belongs to the class of organic compounds known as phenylpiperidines, which consists of a piperidine bound to a phenyl group .Aplicaciones Científicas De Investigación
Neurociencia
Dihidrocloruro de CP-122721: es un antagonista potente del receptor neuroquinina NK1 . Se ha demostrado que suprime el reclutamiento de inmunocitos en ratas infectadas con el virus respiratorio sincitial (RSV) después de la estimulación con capsaicina y bloquea la excitación inducida por la sustancia P de las células del locus cerúleo en rebanadas de cerebro de cobayas . Esto sugiere posibles aplicaciones en el tratamiento de trastornos neurológicos donde las interacciones del receptor NK1 y la sustancia P juegan un papel, como la depresión, la ansiedad y la inflamación neurogénica.
Inmunología
En contextos inmunológicos, el this compound ha demostrado la capacidad de modular las respuestas inmunitarias. Suprime el reclutamiento de inmunocitos, que son cruciales en la defensa del cuerpo contra las infecciones y en el desarrollo de condiciones inflamatorias . Esta propiedad podría aprovecharse en afecciones como el asma y otras enfermedades respiratorias donde una respuesta inmune hiperactiva conduce a la patología.
Farmacología
Como medicamento en investigación, el this compound se ha explorado por sus propiedades farmacocinéticas y sus posibles aplicaciones terapéuticas. Interactúa con alta afinidad en el receptor NK1 humano, lo que podría convertirlo en una herramienta valiosa en el desarrollo de nuevos tratamientos farmacológicos para afecciones relacionadas con la actividad de este receptor, como la emesis y el síndrome del intestino irritable (SII) .
Gastroenterología
This compound: se ha investigado para su uso en el tratamiento de trastornos gastrointestinales, incluido el SII . Su capacidad para modular los receptores de neuroquinina, que están involucrados en la motilidad y la secreción intestinal, sugiere que podría ser beneficioso para controlar los síntomas del SII y otros trastornos gastrointestinales funcionales.
In Vivo
In vivo studies of CP-122721 dihydrochloride have been conducted in animal models to evaluate its potential as a therapeutic agent for metabolic disorders. The compound has been shown to reduce body weight, improve glucose tolerance, and reduce hepatic steatosis in mouse models of obesity and type 2 diabetes.
In Vitro
In vitro studies of CP-122721 dihydrochloride have been conducted to evaluate its mechanism of action and biological activity. These studies have shown that the compound is a highly potent inhibitor of ACC, and that it can inhibit the activity of other enzymes involved in fatty acid metabolism.
Mecanismo De Acción
Target of Action
CP-122721 dihydrochloride is a potent and selective non-peptide neurokinin 1 (NK1) antagonist . The primary target of CP-122721 dihydrochloride is the human NK1 receptor . The NK1 receptor is a G-protein coupled receptor found in the central and peripheral nervous system, and it plays a crucial role in mediating pain perception, stress, and emotional behavior.
Mode of Action
CP-122721 dihydrochloride interacts with high affinity at the human NK1 receptor expressed in IM-9 cells . By binding to the NK1 receptor, CP-122721 dihydrochloride inhibits the action of substance P, a neuropeptide that acts as a neurotransmitter and neuromodulator. This inhibition can lead to various physiological changes, depending on the specific context and location of the NK1 receptors.
Pharmacokinetics
One study suggests that the average half-life of cp-122721 was 67 hours for extensive metabolizers and 450 hours for poor metabolizers . More research is needed to fully understand the ADME properties of CP-122721 dihydrochloride and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of CP-122721 dihydrochloride’s action are largely dependent on its inhibition of the NK1 receptor. By blocking the action of substance P at the NK1 receptor, CP-122721 dihydrochloride can modulate various physiological responses, including pain perception, stress response, and inflammation .
Actividad Biológica
CP-122721 dihydrochloride has been shown to have a wide range of biological activities in vitro and in vivo. In vitro studies have shown that the compound is a highly potent inhibitor of ACC, and that it can inhibit the activity of other enzymes involved in fatty acid metabolism. In vivo studies have demonstrated that the compound is able to reduce body weight, improve glucose tolerance, and reduce hepatic steatosis in mouse models of obesity and type 2 diabetes.
Biochemical and Physiological Effects
CP-122721 dihydrochloride has been shown to have a number of biochemical and physiological effects in animal models. In addition to reducing body weight and improving glucose tolerance, the compound has been shown to reduce hepatic steatosis and improve markers of hepatic inflammation. It has also been shown to reduce liver triglyceride levels and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-122721 dihydrochloride has been shown to be a highly potent inhibitor of ACC, and this makes it an attractive option for laboratory experiments. The compound is also relatively inexpensive and easy to synthesize, making it a cost-effective option for research studies. However, the compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
Future research into CP-122721 dihydrochloride should focus on its potential as a therapeutic agent for metabolic disorders. Studies should be conducted to further investigate the compound’s mechanism of action and its effects on biochemical and physiological processes. Additionally, clinical trials should be conducted to evaluate the safety and efficacy of CP-122721 dihydrochloride in humans. Other areas of research include the development of improved synthesis methods for the compound, as well as the exploration of new applications for the compound in the treatment of metabolic diseases.
Análisis Bioquímico
Biochemical Properties
CP-122721 dihydrochloride interacts with the NK1 receptor, acting as a high-affinity antagonist . It suppresses the recruitment of immunocytes in respiratory syncytial virus-infected rats after capsaicin stimulation . It also blocks substance P-induced excitation of locus ceruleus cells in guinea pig brain slices .
Cellular Effects
CP-122721 dihydrochloride influences cell function by interacting with the NK1 receptor . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of CP-122721 dihydrochloride involves binding to the NK1 receptor, inhibiting its activation . This interaction can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of CP-122721 dihydrochloride can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of CP-122721 dihydrochloride can vary with different dosages in animal models
Metabolic Pathways
CP-122721 dihydrochloride is involved in several metabolic pathways . The major metabolic pathways of CP-122721 dihydrochloride are due to O-demethylation, aromatic hydroxylation, and indirect glucuronidation .
Propiedades
IUPAC Name |
(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2.2ClH/c1-26-18-10-9-16(27-20(21,22)23)12-15(18)13-25-17-8-5-11-24-19(17)14-6-3-2-4-7-14;;/h2-4,6-7,9-10,12,17,19,24-25H,5,8,11,13H2,1H3;2*1H/t17-,19-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTRGAPFNJEOTQ-FFUVTKDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CNC2CCCNC2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145877-52-7 | |
| Record name | CP-122721 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145877527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-122721 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225C5779IV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



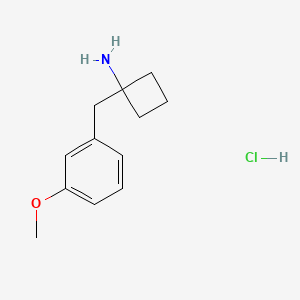
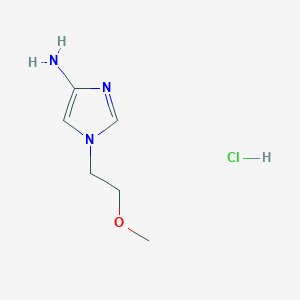
![1-[(3-Fluorophenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B1652442.png)
![1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1652445.png)
![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1652446.png)
![1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B1652447.png)
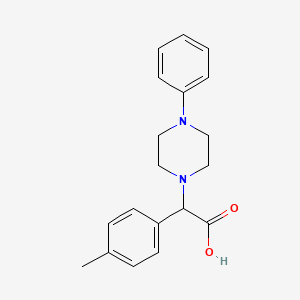
![tert-Butyl 2-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1652450.png)
![(2R)-3-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]butanoic acid;hydrochloride](/img/structure/B1652453.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B1652454.png)
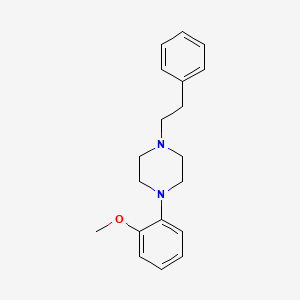
![methyl 2-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-ethylimidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1652457.png)
